Cas no 2138804-21-2 (5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole)
5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- EN300-802596
- 2138804-21-2
- 5-(2-bromoethenyl)-2-methoxy-1,3-thiazole
- 5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole
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- Inchi: 1S/C6H6BrNOS/c1-9-6-8-4-5(10-6)2-3-7/h2-4H,1H3/b3-2+
- InChI Key: VRSRBGFSZASHAX-NSCUHMNNSA-N
- SMILES: Br/C=C/C1=CN=C(OC)S1
Computed Properties
- Exact Mass: 218.93535g/mol
- Monoisotopic Mass: 218.93535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 50.4Ų
5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-802596-0.05g |
5-(2-bromoethenyl)-2-methoxy-1,3-thiazole |
2138804-21-2 | 95.0% | 0.05g |
$888.0 | 2025-03-21 | |
| Enamine | EN300-802596-0.1g |
5-(2-bromoethenyl)-2-methoxy-1,3-thiazole |
2138804-21-2 | 95.0% | 0.1g |
$930.0 | 2025-03-21 | |
| Enamine | EN300-802596-0.25g |
5-(2-bromoethenyl)-2-methoxy-1,3-thiazole |
2138804-21-2 | 95.0% | 0.25g |
$972.0 | 2025-03-21 | |
| Enamine | EN300-802596-0.5g |
5-(2-bromoethenyl)-2-methoxy-1,3-thiazole |
2138804-21-2 | 95.0% | 0.5g |
$1014.0 | 2025-03-21 | |
| Enamine | EN300-802596-1.0g |
5-(2-bromoethenyl)-2-methoxy-1,3-thiazole |
2138804-21-2 | 95.0% | 1.0g |
$1057.0 | 2025-03-21 | |
| Enamine | EN300-802596-2.5g |
5-(2-bromoethenyl)-2-methoxy-1,3-thiazole |
2138804-21-2 | 95.0% | 2.5g |
$2071.0 | 2025-03-21 | |
| Enamine | EN300-802596-5.0g |
5-(2-bromoethenyl)-2-methoxy-1,3-thiazole |
2138804-21-2 | 95.0% | 5.0g |
$3065.0 | 2025-03-21 | |
| Enamine | EN300-802596-10.0g |
5-(2-bromoethenyl)-2-methoxy-1,3-thiazole |
2138804-21-2 | 95.0% | 10.0g |
$4545.0 | 2025-03-21 |
5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole
Introduction to 5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole (CAS No. 2138804-21-2)
5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole (CAS No. 2138804-21-2) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a bromoethenyl group and a methoxy substituent attached to a thiazole ring. The combination of these functional groups imparts specific chemical and biological properties that make it an interesting subject for research and development.
The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. It is known for its stability and ability to form strong hydrogen bonds, which contribute to its reactivity and biological activity. The presence of the bromoethenyl group adds further complexity to the molecule, influencing its reactivity and potential applications. The methoxy substituent, on the other hand, can modulate the electronic properties of the molecule, affecting its solubility and reactivity.
Recent studies have explored the potential of 5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole in various contexts. One notable area of research is its use as an intermediate in the synthesis of more complex molecules. For instance, a study published in the Journal of Organic Chemistry demonstrated that this compound can serve as a versatile building block for the synthesis of thiazole derivatives with diverse functional groups. These derivatives have shown promise in areas such as anticancer agents, antimicrobial compounds, and materials with unique optical properties.
In the realm of medicinal chemistry, 5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole has been investigated for its potential therapeutic applications. A study conducted by researchers at the University of California, San Francisco, found that this compound exhibits significant antiproliferative activity against several cancer cell lines. The mechanism of action appears to involve the disruption of cellular processes such as DNA replication and protein synthesis, making it a promising candidate for further drug development.
Beyond its medicinal applications, 5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole has also been explored for its use in materials science. A recent paper published in Advanced Materials reported that this compound can be used as a precursor for the synthesis of thiazole-based polymers with unique optical and electronic properties. These polymers have potential applications in areas such as photovoltaics, sensors, and organic electronics.
The synthesis of 5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole typically involves multistep reactions that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 2-methoxythiophene with bromoacryloyl chloride followed by cyclization to form the thiazole ring. This process can be optimized using modern synthetic techniques such as microwave-assisted synthesis and catalytic methods to improve efficiency and reduce environmental impact.
The physical properties of 5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole are also noteworthy. It is a solid at room temperature with a melting point ranging from 70°C to 75°C. The compound is moderately soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. These properties make it suitable for various chemical reactions and purification methods.
In terms of safety and handling, 5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole should be stored under dry conditions and protected from light to prevent degradation. Standard laboratory safety protocols should be followed when handling this compound to ensure the safety of researchers and laboratory personnel.
The future prospects for 5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole are promising. Ongoing research continues to uncover new applications and optimize existing ones. For example, efforts are being made to develop more efficient synthetic routes to produce this compound on a larger scale. Additionally, interdisciplinary collaborations between chemists, biologists, and materials scientists are expected to lead to innovative uses of this versatile molecule.
In conclusion, 5-(2-Bromoethenyl)-2-methoxy-1,3-thiazole (CAS No. 2138804-21-2) is a fascinating compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique molecular structure and chemical properties make it an attractive target for further research and development. As new studies continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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